molecular formula C9H13N5S B6631838 3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine

3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6631838
M. Wt: 223.30 g/mol
InChI Key: PORBRWGKSUUOKC-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring, a pyrazole moiety, and an amine group

Properties

IUPAC Name

3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-7-11-9(15-13-7)10-5-3-8-4-6-14(2)12-8/h4,6H,3,5H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBRWGKSUUOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NCCC2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine
  • 3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-triazol-5-amine
  • 3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-oxadiazol-5-amine

Uniqueness

The uniqueness of 3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine lies in its thiadiazole ring, which imparts distinct electronic properties and reactivity compared to its triazole and oxadiazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .

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